

physical and chemical properties of Toringin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Toringin*
Cat. No.: *B1493550*

[Get Quote](#)

Toringin: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Physical, Chemical, and Biological Properties of **Toringin**

Audience: Researchers, scientists, and drug development professionals.

Introduction

Toringin, also known as Phloretin 4'-neohesperidoside, is a bioflavonoid and a member of the dihydrochalcone class of natural phenols. It is primarily isolated from the bark of *Docyniopsis tschonoski*.^{[1][2]} **Toringin** has garnered significant interest in the scientific community for its potential therapeutic applications, most notably its ability to mitigate the toxic effects associated with expanded CTG trinucleotide repeats, a hallmark of Myotonic Dystrophy type 1 (DM1).^[1] This document provides a comprehensive overview of its physical and chemical properties, biological activity, and the experimental methodologies used for its characterization.

Physical and Chemical Properties

Toringin presents as a solid compound with a high degree of purity.^{[2][3]} Its core structure consists of a phloretin aglycone linked to a neohesperidose sugar moiety.

General Properties

A summary of the key physical and chemical identifiers for **Toringin** is presented in Table 1.

Property	Value	Reference(s)
Systematic Name	Phloretin 4'-neohesperidoside	Inferred
CAS Number	1329-10-8	[2][3][4]
Molecular Formula	C ₂₁ H ₂₀ O ₉	[1][2][3]
Molecular Weight	416.38 g/mol	[1][2][3]
Appearance	Solid	[2]
Purity	>98%	[3]
Melting Point	240 °C	[4]

Solubility

Toringin exhibits solubility in various organic solvents and can be formulated for in vitro and in vivo applications using specific solvent systems, as detailed in Table 2.

Solvent/System	Solubility	Reference(s)
Dimethyl Sulfoxide (DMSO)	100 mg/mL (240.17 mM)	[1]
Pyridine, Methanol, Ethanol	Soluble	[3]
10% DMSO / 90% Corn Oil	≥ 2.5 mg/mL (6.00 mM)	[1]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline	≥ 2.08 mg/mL (5.00 mM)	[1]
10% DMSO / 90% (20% SBE- β-CD in Saline)	≥ 2.08 mg/mL (5.00 mM)	[1]

Storage and Stability

For long-term preservation of its chemical integrity, **Toringin** stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Spectral Data

Detailed spectral analysis is crucial for the structural confirmation of **Toringin**. While a complete, published dataset for **Toringin** is not readily available, data for its aglycone, Phloretin, provides a foundational reference for the non-sugar portion of the molecule.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR (Proton NMR) of Phloretin (Aglycone) The proton NMR spectrum of the phloretin moiety is characterized by signals corresponding to its aromatic and aliphatic protons.

- Solvent: CD₃OD
- Frequency: 600 MHz
- Shifts (ppm): 7.05-7.03 (d), 6.69-6.68 (d), 5.81 (s), 3.28-3.25 (t), 2.86-2.83 (t)[2]

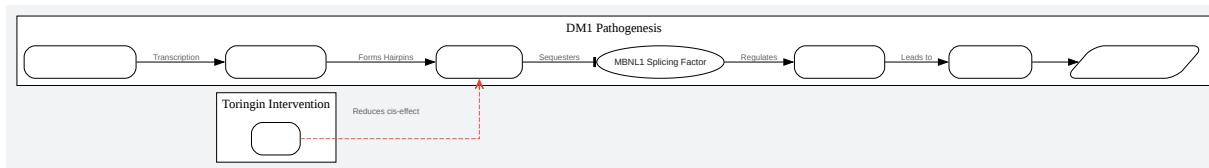
¹³C-NMR (Carbon NMR) of Phloretin (Aglycone) The ¹³C-NMR spectrum confirms the carbon skeleton of the phloretin structure. The signals for the neohesperidose moiety would supplement this data for complete analysis of **Toringin**.

- Typical Chemical Shift Ranges (ppm):
 - C=O (Ketone): 205-220
 - Aromatic C-O: 150-165
 - Aromatic C-C/C-H: 110-135
 - Aliphatic CH₂: 30-45

Other Spectroscopic Data

UV-Visible, Infrared, and Mass Spectrometry data are essential for a full characterization.

Technique	Data
UV-Vis Spectroscopy	Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum. For dihydrochalcones like phloretin, a strong absorption band (Band I) is expected around 280-290 nm, with another band (Band II) at a lower wavelength.
Infrared (IR) Spectroscopy	Characteristic absorption peaks are expected for the following functional groups: O-H stretch (broad, $\sim 3300\text{ cm}^{-1}$), aromatic C-H stretch ($\sim 3000\text{-}3100\text{ cm}^{-1}$), C=O stretch (strong, $\sim 1630\text{-}1680\text{ cm}^{-1}$), aromatic C=C bending ($1400\text{-}1600\text{ cm}^{-1}$), and C-O stretch ($1000\text{-}1300\text{ cm}^{-1}$).
Mass Spectrometry (MS)	The expected molecular ion peak $[\text{M}+\text{H}]^+$ would have an m/z (mass-to-charge ratio) corresponding to the molecular weight of Toringin (approx. 417.12). Fragmentation patterns would likely show the loss of the neohesperidose sugar moiety (loss of 308.28 Da), resulting in a major fragment corresponding to the phloretin aglycone ($m/z \sim 275.08$).


Biological Activity and Mechanism of Action

Toringin's primary reported biological activity is its ability to counteract the pathogenic effects of expanded CTG trinucleotide repeats, the genetic basis of Myotonic Dystrophy type 1 (DM1). [\[1\]](#)

Pathophysiology of Myotonic Dystrophy Type 1

DM1 is an RNA toxicity disorder.[\[5\]](#) The expansion of a CTG repeat in the 3' untranslated region (UTR) of the Dystrophia Myotonica Protein Kinase (DMPK) gene leads to the production of mutant mRNA containing a long CUG repeat tract.[\[3\]](#)[\[6\]](#) This toxic RNA forms stable hairpin structures that accumulate in the cell nucleus, forming aggregates known as RNA foci.[\[3\]](#)[\[4\]](#)

These foci sequester essential RNA-binding proteins, most notably Muscleblind-like 1 (MBNL1), preventing them from performing their normal function in regulating the alternative splicing of numerous pre-mRNAs.^[4] This widespread missplicing results in the multi-systemic symptoms of DM1. This phenomenon is often referred to as a "cis-effect" or a toxic RNA "gain-of-function".^[7]

[Click to download full resolution via product page](#)

Figure 1: Logical diagram of DM1 pathogenesis and the proposed intervention point for **Toringin**.

Toringin's Effect

Toringin has been shown to progressively decrease the cis-effect of the expanded CTG repeats and the associated cytotoxicity in a PC12 neuronal cell model.^[1] It is hypothesized that **Toringin** may interfere with the formation or stability of the toxic RNA foci, or restore the function of sequestered splicing factors like MBNL1.

Experimental Protocols

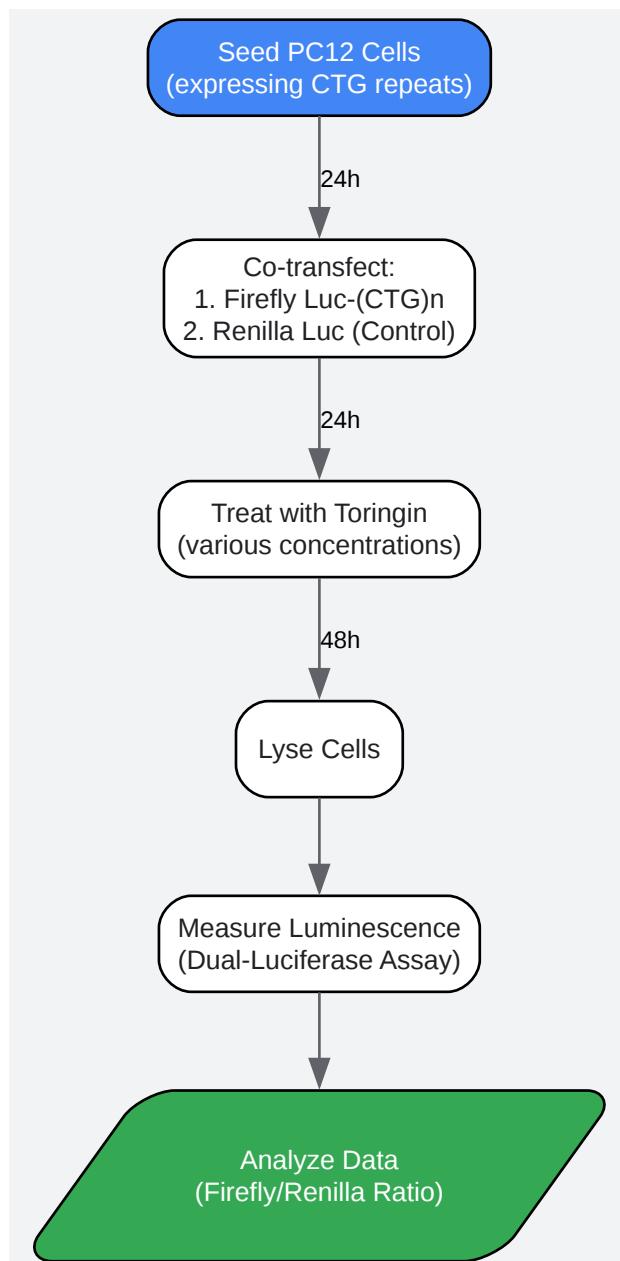
The evaluation of **Toringin**'s activity against expanded CTG repeats often employs specialized cell-based assays.

Cell Model: PC12 with Expanded CTG Repeats

A common model involves the use of a rat pheochromocytoma (PC12) cell line that has been stably transfected to express a reporter gene whose mRNA contains a long tract of CUG

repeats in its 3'-UTR.[8] This mimics the genetic defect in DM1 and allows for the screening of compounds that can reverse the toxic effects.

Luciferase Reporter Assay for CTG Repeat "cis-effect"


A luciferase reporter assay is a standard method to quantify the inhibitory "cis-effect" of the CUG repeats on translation.[1][9]

Principle: The expanded CUG repeats in the 3'-UTR of a reporter gene (like Firefly luciferase) can inhibit its own translation. Compounds that alleviate this inhibition will restore luciferase expression, leading to an increased light signal. A second, co-transfected reporter (like Renilla luciferase) serves as an internal control for transfection efficiency and general cytotoxicity.

Methodology:

- Cell Culture and Transfection:
 - PC12 cells are cultured in appropriate media.
 - Cells are co-transfected with two plasmids:
 - Reporter Plasmid: A vector (e.g., pGL3) containing the Firefly luciferase gene followed by a 3'-UTR with an expanded (CTG)_n repeat tract.
 - Control Plasmid: A vector (e.g., pRL-TK) constitutively expressing Renilla luciferase.
- Compound Treatment:
 - Post-transfection (typically 24 hours), the culture medium is replaced with fresh medium containing various concentrations of **Toringin** or a vehicle control (e.g., DMSO).
- Cell Lysis:
 - After a set incubation period (e.g., 48 hours), the cells are washed with phosphate-buffered saline (PBS) and lysed using a passive lysis buffer.
- Luminometry:

- The cell lysate is transferred to a luminometer plate.
- Using a dual-luciferase assay kit, the Firefly luciferase activity is measured first by adding its specific substrate.[1][10]
- Subsequently, a reagent that quenches the Firefly reaction and contains the substrate for Renilla luciferase is added, and the Renilla activity is measured.
- Data Analysis:
 - The ratio of Firefly to Renilla luciferase activity is calculated for each well.
 - This ratio is then normalized to the vehicle control to determine the fold-increase in reporter gene expression, indicating the efficacy of **Toringin** in reversing the cis-effect.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Phloretin | C15H14O5 | CID 4788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. myotonicdystrophysupportgroup.org [myotonicdystrophysupportgroup.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Causes/Inheritance - Myotonic Dystrophy (DM) - Diseases | Muscular Dystrophy Association [mda.org]
- 6. Myotonic Dystrophy Type 1 - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pure.psu.edu [pure.psu.edu]
- 8. Myotonic dystrophy CTG repeat expansion alters Ca²⁺ channel functional expression in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]
- To cite this document: BenchChem. [physical and chemical properties of Toringin]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1493550#physical-and-chemical-properties-of-toringin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com